molecular formula C5H11NS2 B14679217 5-Ethyl-1,3,5-dithiazinane CAS No. 34866-40-5

5-Ethyl-1,3,5-dithiazinane

Cat. No.: B14679217
CAS No.: 34866-40-5
M. Wt: 149.3 g/mol
InChI Key: ORLVHJUBGKRLLB-UHFFFAOYSA-N
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Description

5-Ethyl-1,3,5-dithiazinane is a heterocyclic compound characterized by a six-membered ring containing three carbon atoms, one nitrogen atom, and two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1,3,5-dithiazinane typically involves the cyclothiomethylation of aliphatic amines with sodium sulfide and formaldehyde. The reaction is carried out in a chloroform-water mixture at room temperature for about 8 hours. The pH of the reaction medium is maintained at approximately 13, and upon completion, the mixture is neutralized with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of sodium hydrosulfide instead of gaseous hydrogen sulfide simplifies the reaction process and enhances yield. The cyclocondensation of sodium sulfide with aliphatic amines and formaldehyde is a common method employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1,3,5-dithiazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols and other sulfur-containing derivatives.

    Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.

Major Products Formed:

Scientific Research Applications

5-Ethyl-1,3,5-dithiazinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-1,3,5-dithiazinane involves its interaction with molecular targets through its nitrogen and sulfur atoms. These atoms can form coordination complexes with metal ions, which is crucial for its biocidal and corrosion-inhibiting properties. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

    1,3,5-Thiadiazinane: Similar in structure but contains a nitrogen atom instead of one sulfur atom.

    1,3,5-Trithiane: Contains three sulfur atoms in the ring.

    1,3,5-Dithiazinane: The parent compound without the ethyl group.

Uniqueness: 5-Ethyl-1,3,5-dithiazinane is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This modification can enhance its solubility and alter its interaction with other molecules, making it distinct from its analogs .

Properties

CAS No.

34866-40-5

Molecular Formula

C5H11NS2

Molecular Weight

149.3 g/mol

IUPAC Name

5-ethyl-1,3,5-dithiazinane

InChI

InChI=1S/C5H11NS2/c1-2-6-3-7-5-8-4-6/h2-5H2,1H3

InChI Key

ORLVHJUBGKRLLB-UHFFFAOYSA-N

Canonical SMILES

CCN1CSCSC1

Origin of Product

United States

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